N-Acetylcysteamine

Descripción general

Descripción

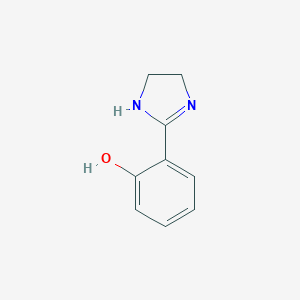

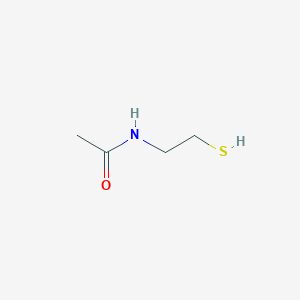

N-acetylcysteamine is a member of the class of acetamides that is the N-acetyl-derivative of cysteamine. It has a role as a metabolite . It is functionally related to a cysteamine .

Synthesis Analysis

N-acetylcysteamine can be synthesized in a single-batch step instead of using a multi-stage process . This drug can be synthesized using an effective method for high-yield synthesis . The purification process was carried out using suitable solvents to reach a high level of purity .

Molecular Structure Analysis

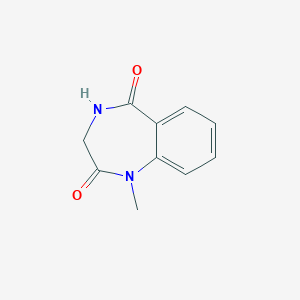

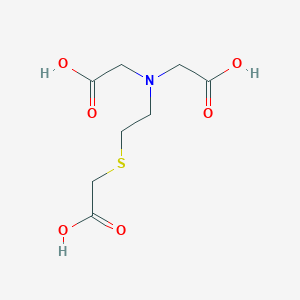

The molecular formula of N-acetylcysteamine is C4H9NOS . Its InChI is InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6) .

Chemical Reactions Analysis

N-acetylcysteamine can be used as a building block to synthesize N-acetylcysteamine (SNAC) thioesters by reacting with various acid derivatives in the presence of 1,1′-carbonyldiimidazole (CDI) . It can also be used to synthesize Thieno [2,3- c ]pyrrole derivatives via three-component reaction of 2-acetyl-3-thiophenecarboxaldehyde and various amines .

Physical And Chemical Properties Analysis

The molecular weight of N-acetylcysteamine is 119.19 g/mol . Its IUPAC name is N-(2-sulfanylethyl)acetamide .

Aplicaciones Científicas De Investigación

Biomimetic Polyketide Thioester Surrogates

N-Acetylcysteamine thioesters are essential for the study of polyketide synthases, non-ribosomal peptide synthetases, and fatty acid synthases . A method for the rapid preparation of N-acetylcysteamine (SNAC) 7-hydroxy-2-enethioates has been reported, which are suitable for the study of various enzymatic domains of megasynthase enzymes . This method is based on a one-pot sequence of hydroboration and the Suzuki–Miyaura reaction .

Antioxidant

N-acetylcysteine (NAC), a precursor of cysteine and, thereby, glutathione (GSH), acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, GSH replenishment, antioxidant signaling, etc . Owing to the variety of proposed targets, NAC has a long history of use as a prescription product and in wide-ranging applications .

Mucolytic Medication

N-acetylcysteine (NAC) is mainly administrated as a mucolytic medication . It helps in breaking down mucus, the substance that lubricates many parts of the body such as the mouth, throat, and lungs .

Antidote in Paracetamol Overdose

N-acetylcysteine (NAC) is used as an antidote in paracetamol overdose . It helps to prevent or reduce the severity of liver damage caused by an overdose of paracetamol .

Prevention of Diabetic Kidney Disease

N-acetylcysteine (NAC) has been investigated for the prevention of diabetic kidney disease . It may help to protect the kidneys from the damage caused by diabetes .

Treatment of COVID-19

N-acetylcysteine (NAC) has been investigated for the treatment of several diseases such as COVID-19 . It may help to reduce the severity of symptoms and improve recovery .

Mecanismo De Acción

Target of Action

N-Acetylcysteamine (NAC) is a derivative of the amino acid cysteine . It is primarily used as a building block in the synthesis of various biochemical compounds . The primary targets of NAC are the enzymes involved in these synthesis processes .

Mode of Action

NAC interacts with its targets by providing a sulfhydryl group, which is essential for the formation of various biochemical compounds . For instance, it can react with various acid derivatives in the presence of 1,1′-carbonyldiimidazole (CDI) to form N-acetylcysteamine (SNAC) thioesters .

Biochemical Pathways

NAC plays a crucial role in several biochemical pathways. It is involved in the synthesis of thieno[2,3-c]pyrrole derivatives via a three-component reaction of 2-acetyl-3-thiophenecarboxaldehyde and various amines . It is also used in the synthesis of carbapenems, a class of beta-lactam antibiotic agents .

Pharmacokinetics

The pharmacokinetics of NAC is complex and varies depending on the route of administration . After oral administration, it has a bioavailability of about 10% . The plasma concentration of NAC increases rapidly, reaching a peak at approximately 1.0 hour . The half-life is approximately 5.6 to 8 hours . About 30% of NAC is excreted through the kidneys .

Result of Action

The primary result of NAC’s action is the formation of various biochemical compounds. For instance, it contributes to the formation of glutathione, an antioxidant that neutralizes toxic breakdown products in the body . It also plays a role in the synthesis of various antibiotic agents .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of NAC. Furthermore, the presence of other compounds in the environment can influence the efficacy of NAC in the synthesis of various biochemical compounds .

Safety and Hazards

Direcciones Futuras

N-acetylcysteamine has been proposed for use in the management of patients with COVID-19 . Its antioxidant effects may even prevent infection and play an important role as a complement to vaccination . Although the clinical efficacy and dosing regimens of NAC have been evaluated in the clinical setting with small series of patients, the results are promising .

Propiedades

IUPAC Name |

N-(2-sulfanylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFZADXWLMXITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152289 | |

| Record name | 2-Acetamidoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylcysteamine | |

CAS RN |

1190-73-4 | |

| Record name | Acetylcysteamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylcysteamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-sulfanylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSH3F3JX85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-acetylcysteamine contribute to understanding polyketide biosynthesis?

A1: N-acetylcysteamine thioesters (SNAC esters) mimic natural polyketide intermediates. By feeding these synthetic analogues to biological systems, researchers can identify biosynthetic pathways and elucidate the roles of specific enzymes. For example, incorporation of labeled SNAC esters into nargenicin biosynthesis confirmed a processive chain elongation model and supported a proposed Diels-Alder cyclization mechanism .

Q2: Can you elaborate on the use of N-acetylcysteamine in studying enzyme specificity?

A2: SNAC esters serve as valuable tools for probing enzyme specificity. Studies utilizing SNAC analogues have revealed the substrate preferences of ketosynthase domains in various polyketide synthases. For instance, the ketosynthase domain involved in bacillaene biosynthesis showed a high affinity for glycine-derived acyl-SNAC, highlighting its role in incorporating specific amino acids into the polyketide chain .

Q3: How does N-acetylcysteamine contribute to the study of β-hydroxydecanoyl thioester dehydrase?

A3: 3-Decynoyl-N-acetylcysteamine is a potent inhibitor of β-hydroxydecanoyl thioester dehydrase, a key enzyme for unsaturated fatty acid synthesis in bacteria. This inhibition leads to the accumulation of saturated fatty acids in the cell membrane. Investigating the effects of this inhibition on bacteriophage T4 DNA replication suggested that specific interactions between initiation proteins and the bacterial membrane are crucial for normal T4 DNA replication .

Q4: How does N-acetylcysteamine help understand the mechanism of 3-chloropropionyl-CoA?

A4: S-acrylyl-N-acetylcysteamine, structurally similar to a proposed reactive intermediate of 3-chloropropionyl-CoA, was synthesized. This allowed researchers to demonstrate that an acrylyl derivative can act as a kinetically competent intermediate in the inhibition of HMG-CoA synthase and fatty acid synthase by 3-chloropropionyl-CoA, supporting the mechanism-based inhibition hypothesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.